N-(3H-benzimidazol-5-yl)-1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxamide
Description
N-(3H-benzimidazol-5-yl)-1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxamide is a complex organic compound that features a benzimidazole ring, a cyano group, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(3H-benzimidazol-5-yl)-1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-13-4-5-14(10-21)19(24-13)26-8-2-3-15(11-26)20(27)25-16-6-7-17-18(9-16)23-12-22-17/h4-7,9,12,15H,2-3,8,11H2,1H3,(H,22,23)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOKWEHIVMZQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3H-benzimidazol-5-yl)-1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives.
Introduction of the cyano group: This can be done through nucleophilic substitution reactions.
Formation of the piperidine ring: This can be synthesized via cyclization reactions involving appropriate precursors.
Coupling reactions: The final step often involves coupling the benzimidazole and piperidine derivatives under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3H-benzimidazol-5-yl)-1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with benzimidazole and piperidine rings can interact with enzymes or receptors, modulating their activity. The cyano group might play a role in binding interactions or in the compound’s overall stability.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and antiviral activities.
Piperidine derivatives: Often used in pharmaceuticals for their psychoactive properties.
Cyano-substituted compounds: Common in medicinal chemistry for their ability to enhance binding affinity and metabolic stability.
Uniqueness
N-(3H-benzimidazol-5-yl)-1-(3-cyano-6-methylpyridin-2-yl)piperidine-3-carboxamide is unique due to the combination of these three functional groups, which may confer distinct biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
